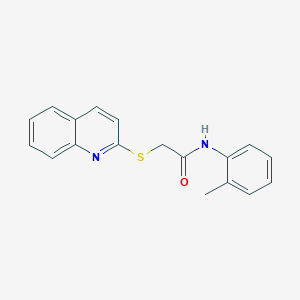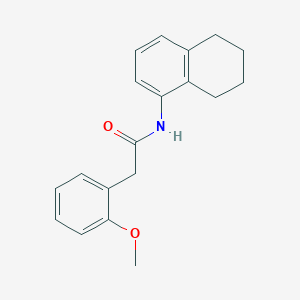![molecular formula C22H19NO3 B5720098 3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
3-[(2-biphenylylamino)carbonyl]phenyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-biphenylylamino)carbonyl]phenyl propionate, also known as BPAP, is a synthetic compound that has been studied for its potential use in treating neurological disorders. BPAP belongs to a class of compounds known as selective dopamine D2 receptor agonists, which means that it targets specific receptors in the brain that are involved in regulating dopamine levels.
作用机制
3-[(2-biphenylylamino)carbonyl]phenyl propionate works by binding to dopamine D2 receptors in the brain, which leads to an increase in dopamine levels. This increase in dopamine can help to alleviate symptoms associated with neurological disorders such as Parkinson's disease and schizophrenia. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may be due to its ability to activate the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help to alleviate symptoms associated with Parkinson's disease and schizophrenia. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-[(2-biphenylylamino)carbonyl]phenyl propionate in lab experiments is that it has a high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using 3-[(2-biphenylylamino)carbonyl]phenyl propionate is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the brain.
未来方向
There are a number of future directions for research on 3-[(2-biphenylylamino)carbonyl]phenyl propionate. One area of interest is its potential use in treating depression, as 3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have antidepressant effects in animal models. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as 3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have neuroprotective effects. Additionally, researchers may be interested in exploring the potential use of 3-[(2-biphenylylamino)carbonyl]phenyl propionate in combination with other drugs for the treatment of neurological disorders.
合成方法
3-[(2-biphenylylamino)carbonyl]phenyl propionate can be synthesized using a variety of methods, including the reaction of 3-(2-biphenylylamino)phenol with propionyl chloride in the presence of a base. Other methods involve the reaction of 3-(2-biphenylylamino)phenol with various carboxylic acids and acid chlorides.
科学研究应用
3-[(2-biphenylylamino)carbonyl]phenyl propionate has been studied extensively for its potential use in treating neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in regulating dopamine levels in the brain. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.
属性
IUPAC Name |
[3-[(2-phenylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-21(24)26-18-12-8-11-17(15-18)22(25)23-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXINOUGWIYTWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Biphenyl-2-ylcarbamoyl)phenyl propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5720061.png)





![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)